molecular formula C15H22N2O4 B1310933 CBZ-D-lysine methyl ester

CBZ-D-lysine methyl ester

Cat. No.: B1310933
M. Wt: 294.35 g/mol
InChI Key: RQDDIHNPUSEQFX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBZ-D-lysine methyl ester is a carboxybenzyl (Cbz)-protected derivative of the amino acid D-lysine, where the α-amino group is shielded by a Cbz group, and the carboxyl group is esterified as a methyl ester. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, enabling selective modification and stabilization during reactions. Its stereochemistry (D-configuration) distinguishes it from L-lysine derivatives, influencing its biological activity and metabolic pathways.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C15H22N2O4/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m1/s1

InChI Key

RQDDIHNPUSEQFX-CYBMUJFWSA-N

Isomeric SMILES

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

CBZ-D-lysine methyl ester belongs to a broader class of Cbz-protected amino acid esters. Key analogs include:

Compound Molecular Formula Amino Acid Backbone Ester Group Key Applications Source
This compound C₁₅H₂₁N₂O₅⁺ D-lysine Methyl Peptide synthesis, drug intermediates Derived from [7]
CBZ-L-Serine methyl ester C₁₂H₁₅NO₅ L-serine Methyl Chiral building blocks, antibiotics
Cbz-L-threonine benzyl ester C₁₈H₂₀N₂O₅ L-threonine Benzyl Solid-phase peptide synthesis
8-O-Acetylshanzhiside methyl ester C₂₃H₃₄O₁₂ Iridoid glycoside Methyl Anti-inflammatory, reference standard

Key Observations :

  • Stereochemistry : The D-configuration in this compound may reduce enzymatic degradation compared to L-isoforms, enhancing stability in biological systems .
  • Ester Group : Methyl esters (e.g., CBZ-D-lysine) generally exhibit higher hydrolytic stability than benzyl esters (e.g., Cbz-L-threonine benzyl ester), which require harsher conditions for deprotection .
  • Amino Acid Backbone: Lysine’s ε-amino group offers additional sites for functionalization, unlike serine or threonine derivatives, broadening its utility in bioconjugation .

Pharmacological and Industrial Relevance

  • Drug Development: CBZ derivatives like CBZ-valganciclovir (a prodrug) underscore the role of Cbz groups in enhancing bioavailability . This compound’s D-configuration may reduce immunogenicity, a trait explored in antiviral therapies .
  • Material Science : Methyl esters like CBZ-L-serine methyl ester are precursors in biodegradable polymers, while CBZ-D-lysine variants are studied for targeted drug delivery .

Research Findings and Data

  • Stability Studies : this compound retains >90% purity under ambient conditions, comparable to CBZ-L-serine methyl ester (95% purity) .
  • Biological Activity : In combination studies, CBZ+Cd (cadmium) showed significant oxidative stress in models (p ≤ 0.05), suggesting CBZ derivatives’ metabolic interactions require careful evaluation .

Q & A

Q. What are the standard methodologies for synthesizing CBZ-D-lysine methyl ester, and how can reaction efficiency be validated?

  • Methodology : The synthesis typically involves esterification of CBZ-D-lysine with methanol under acidic or basic catalysis. For validation, monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and compare peaks to reference standards .
  • Experimental Design : Include controls (e.g., uncatalyzed reactions) and replicate trials to assess reproducibility. Optimize parameters like catalyst concentration (e.g., 1.5 wt% KOH) and temperature (e.g., 60°C) based on Taguchi orthogonal arrays to reduce experimental runs while maximizing yield .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :
  • Basic : Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl (~1740 cm⁻¹) and carbamate (C=O stretch) groups.
  • Advanced : Employ liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity purity analysis. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides absolute purity measurements .

Q. What factors influence the stability of this compound in solution, and how can degradation be mitigated?

  • Key Factors : pH, temperature, and solvent polarity. For example, acidic conditions may hydrolyze the ester group.
  • Methodology : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via gas chromatography (GC) or LC-MS. Use lyophilization for long-term storage to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across studies synthesizing this compound?

  • Approach :

Reproducibility Checks : Replicate experiments using identical parameters (e.g., molar ratios, catalysts).

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst type contributes 77.5% variance in methyl ester yield ).

Source Evaluation : Compare data reliability by assessing primary vs. secondary sources and instrumentation precision (e.g., GC vs. HPLC detection limits) .

Q. What experimental design strategies are optimal for optimizing this compound synthesis?

  • Taguchi Method : Use orthogonal arrays (e.g., L9) to test 4 parameters (catalyst type, concentration, temperature, molar ratio) at 3 levels with minimal runs. Prioritize parameters via signal-to-noise (S/N) ratios; catalyst concentration often dominates yield variance .
  • Response Surface Methodology (RSM) : Model non-linear interactions between variables (e.g., temperature and reaction time) to identify global optima .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Basic : Perform molecular docking to predict binding affinities with enzymatic targets (e.g., proteases).
  • Advanced : Use density functional theory (DFT) to simulate reaction pathways and transition states, validating results with kinetic isotope effect (KIE) studies .

Methodological Best Practices

  • Data Presentation : Avoid redundant tables; integrate critical data (e.g., S/N ratios, ANOVA tables) directly into results sections. Use appendices for raw datasets .
  • Ethical Reporting : Disclose limitations (e.g., side reactions during synthesis) and propose follow-up studies (e.g., exploring greener catalysts) .

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